

A Technical Guide to the Spectroscopic Characterization of 2-Biphenylboronic Acid

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Compound of Interest

Compound Name: 2-Biphenylboronic acid

Cat. No.: B1276779

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This guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for the characterization of **2-biphenylboronic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of the analytical techniques used to identify and characterize this compound. While experimentally verified spectra for **2-biphenylboronic acid** are not universally available in public databases, this document compiles predicted data based on the compound's structure and established spectroscopic principles.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-biphenylboronic acid**. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **2-Biphenylboronic Acid**

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---------------------------------|-----------------|-------------------|--------------------|
| ~8.0 - 8.2 | Singlet (broad) | 2H | B(OH) ₂ |
| ~7.8 - 8.0 | Multiplet | 1H | Aromatic C-H |
| ~7.2 - 7.6 | Multiplet | 8H | Aromatic C-H |

Note: The acidic protons of the boronic acid group (B(OH)₂) are often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for **2-Biphenylboronic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| ~160 - 170 | Ar-C=O (in anhydride form) |
| ~140 - 150 | Quaternary Ar-C |
| ~125 - 135 | Ar-CH |
| Not Observed | C-B (ipso-carbon) |

Note: The carbon atom directly attached to the boron (ipso-carbon) often exhibits a weak signal or is not observed in standard ¹³C NMR spectra due to quadrupolar relaxation.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[2]

Table 3: Predicted IR Absorption Data for **2-Biphenylboronic Acid**

| Frequency (cm ⁻¹) | Bond Vibration | Intensity |
|-------------------------------|---|------------------|
| ~3600 - 3200 | O-H stretch (Hydrogen-bonded) | Strong, Broad |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1600, ~1470, ~1430 | Aromatic C=C stretch | Medium to Strong |
| ~1380 - 1320 | B-O stretch | Strong |
| ~770 - 730 | Aromatic C-H bend (ortho-disubstituted) | Strong |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[\[3\]](#)[\[4\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Biphenylboronic Acid**

| m/z Value | Ion | Notes |
|-------------|--------------------|--|
| 198.03 | $[M]^+$ | Molecular ion peak corresponding to the molecular weight of $C_{12}H_{11}BO_2$. |
| 180 | $[M-H_2O]^+$ | Loss of a water molecule. |
| 154 | $[C_{12}H_{10}]^+$ | Biphenyl fragment. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and should be adapted as necessary.

NMR Spectroscopy Protocol (1H and ^{13}C)

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-25 mg of **2-biphenylboronic acid** for ^1H NMR or a near-saturated solution for ^{13}C NMR.[5]
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[5][6][7] Using deuterated solvents prevents solvent signals from overwhelming the sample signals.[7][8]
 - Filter the solution through a small plug of glass wool into the NMR tube to remove any solid particulates, which can degrade spectral quality.[5]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[6][9]
 - Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.[6][9]
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C) to maximize signal-to-noise.[9][10]
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[6] A longer acquisition time and a greater number of scans are typically required due to the low natural abundance and sensitivity of the ^{13}C nucleus.[5] A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[6]
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.[\[6\]](#)
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[\[6\]](#)
- Perform baseline correction to obtain a flat baseline.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.[\[7\]](#)

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable dry solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
 - Place a small amount of the solid **2-biphenylboronic acid** powder onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Irradiate the sample with infrared light over the range of 4000 to 400 cm^{-1} .[\[11\]](#)
 - The instrument records the absorbance of IR radiation at different frequencies.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing:
 - The instrument's software automatically subtracts the background spectrum from the sample spectrum.
 - The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify characteristic absorption bands corresponding to the functional groups in the molecule.[\[2\]](#)

Mass Spectrometry Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

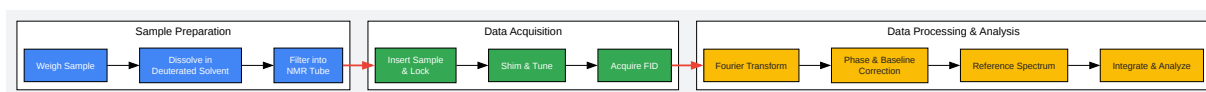
Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source. For a solid sample like **2-biphenylboronic acid**, a direct insertion probe may be used, where the sample is heated in a vacuum to induce vaporization.[\[12\]](#)
- Ionization:
 - In the ion source, bombard the gaseous sample molecules with a high-energy beam of electrons (typically 70 eV for EI).[\[3\]](#)[\[13\]](#)
 - This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, $\text{M}^{+\bullet}$).[\[12\]](#)[\[14\]](#) Excess energy from this process often causes the molecular ion to break into smaller, charged fragments.[\[12\]](#)
- Mass Analysis:
 - Accelerate the generated ions out of the ion source using an electric field.[\[12\]](#)[\[14\]](#)
 - Pass the ion beam through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates the ions based on their mass-to-charge (m/z) ratio.[\[12\]](#)[\[14\]](#)

- Detection:
 - The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[12]
 - The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z . [3] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[3]

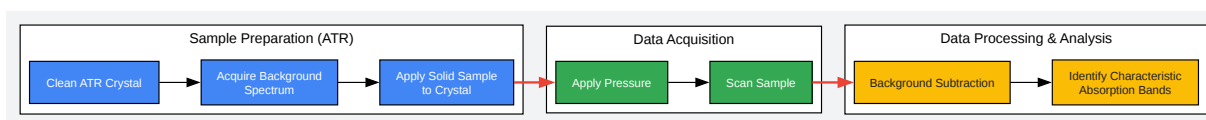
Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.



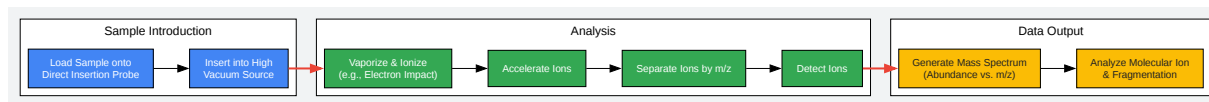
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Caption: Generalized workflow for NMR Spectroscopy.



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Caption: Generalized workflow for FT-IR Spectroscopy (ATR method).



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Caption: Generalized workflow for Mass Spectrometry (EI method).

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